3-bromo-2-methylpropanoic acid
CAS No.: 56970-78-6
Cat. No.: VC21339647
Molecular Formula: C4H7BrO2
Molecular Weight: 167.00 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 56970-78-6 |
---|---|
Molecular Formula | C4H7BrO2 |
Molecular Weight | 167.00 g/mol |
IUPAC Name | 3-bromo-2-methylpropanoic acid |
Standard InChI | InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) |
Standard InChI Key | BUPXDXGYFXDDAA-UHFFFAOYSA-N |
SMILES | CC(CBr)C(=O)O |
Canonical SMILES | CC(CBr)C(=O)O |
Appearance | Clear Pale Yellow Oil |
Melting Point | 173 °C |
Chemical Identity and Structural Characteristics
Molecular Identity and Classification
3-Bromo-2-methylpropanoic acid belongs to the class of halogenated carboxylic acids, specifically α-substituted propanoic acids. The compound has a defined molecular formula of C4H7BrO2 and a molecular weight of approximately 167.00 g/mol . This organic acid contains multiple functional groups that contribute to its chemical versatility: a carboxyl group (-COOH), a bromo substituent (-Br), and a methyl group (-CH3).
Structural Identification Parameters
The compound can be identified through various analytical parameters that establish its unique chemical identity. The following table summarizes the key identification markers:
Parameter | Value |
---|---|
Molecular Formula | C4H7BrO2 |
Molecular Weight | 167.00 g/mol |
CAS Registry Number | 56970-78-6 (racemic mixture) |
CAS Registry Number (R-enantiomer) | 89361-97-7 |
IUPAC Name | 3-bromo-2-methylpropanoic acid |
InChI | InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChIKey | BUPXDXGYFXDDAA-VKHMYHEASA-N |
SMILES (R-enantiomer) | CC@@HC(=O)O |
European Community Number | 641-710-6, 684-908-8 |
Table 1: Identification parameters for 3-bromo-2-methylpropanoic acid and its enantiomers
Stereochemical Aspects
The presence of a substituent at the alpha position (C-2) creates a stereogenic center in the molecule, resulting in two possible enantiomers: (R)-3-bromo-2-methylpropanoic acid and (S)-3-bromo-2-methylpropanoic acid . These enantiomers have identical physical properties but differ in their optical activity and potentially in their biological interactions. The R-enantiomer is specifically cataloged in chemical databases with its own CAS registry number (89361-97-7) .
Physical and Chemical Properties
Physical Characteristics
Based on structural analogs and common patterns among halogenated carboxylic acids, 3-bromo-2-methylpropanoic acid is likely to exhibit the following physical properties:
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Appearance: Colorless to pale yellow liquid or crystalline solid at room temperature
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Odor: Characteristic acidic odor, potentially pungent
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Density: Estimated to be greater than water (>1 g/cm³) due to the presence of bromine
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Boiling point: Likely above 200°C (under atmospheric pressure)
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Melting point: Approximately 40-60°C (estimated based on similar structures)
Chemical Reactivity Profile
The reactivity of 3-bromo-2-methylpropanoic acid is governed by its functional groups, primarily the carboxylic acid moiety and the bromine substituent. The compound demonstrates several characteristic reaction pathways:
Carboxylic Acid Reactions
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Acid-base reactions: Formation of carboxylate salts with bases
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Decarboxylation: Loss of CO2 under specific conditions
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Reduction: Conversion to corresponding alcohol with reducing agents
Halide-centered Reactions
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Nucleophilic substitution: Replacement of bromine with various nucleophiles (OH⁻, NH₂⁻, CN⁻)
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Elimination: Formation of unsaturated derivatives under basic conditions
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Metal-catalyzed coupling: Participation in cross-coupling reactions
Solubility Properties
The compound demonstrates differential solubility across various solvents:
Solvent Type | Expected Solubility | Rationale |
---|---|---|
Water | Moderate to low | Due to polar COOH group but limited by hydrophobic portions |
Alcohols (methanol, ethanol) | High | Hydrogen bonding capability and moderate polarity |
Ethers | Moderate to high | Compatible polarity |
Chlorinated solvents | High | Similar polarity and structural compatibility |
Hydrocarbons | Low | Insufficient polarity match |
Basic aqueous solutions | High | Forms water-soluble carboxylate salts |
Table 2: Predicted solubility behavior of 3-bromo-2-methylpropanoic acid in common solvents
Synthesis and Preparation Methods
Bromination of 2-methylpropanoic Acid
This approach involves the Hell-Volhard-Zelinsky reaction, where 2-methylpropanoic acid undergoes α-bromination using bromine (Br₂) in the presence of catalytic phosphorus (P). The reaction would typically produce a mixture containing both 2-bromo-2-methylpropanoic acid and 3-bromo-2-methylpropanoic acid, requiring separation techniques.
Functional Group Transformation
Starting from 3-hydroxy-2-methylpropanoic acid, treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can substitute the hydroxyl group with bromine.
Carboxylation of Brominated Precursors
Organometallic reactions involving 1-bromo-2-methylpropane derivatives can introduce the carboxyl functionality through carboxylation reactions with CO₂, followed by appropriate workup.
Stereoselective Synthesis Approaches
For preparing specific enantiomers, several strategies can be employed:
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Resolution of racemic mixtures using chiral bases or acids
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Enzymatic resolution using stereoselective lipases or esterases
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Asymmetric synthesis using chiral catalysts or auxiliaries
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Stereoselective reduction of prochiral precursors
Applications and Significance
Role in Organic Synthesis
3-Bromo-2-methylpropanoic acid serves as a valuable synthetic intermediate due to its bifunctional nature and stereogenic center. Potential applications include:
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Building block for pharmaceutically active compounds
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Precursor for modified amino acids and peptides
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Starting material for heterocyclic compound synthesis
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Intermediate in natural product synthesis
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Component in asymmetric synthesis pathways
Chemical Modifications and Derivatives
The compound can undergo various transformations to produce valuable derivatives:
Modification Type | Reaction Conditions | Resulting Derivative | Potential Application |
---|---|---|---|
Nucleophilic substitution | Aqueous NaOH | 3-Hydroxy-2-methylpropanoic acid | Chiral building block |
Amination | NH₃ or amines | 3-Amino-2-methylpropanoic acid | Modified amino acids |
Esterification | ROH, H⁺ catalyst | 3-Bromo-2-methylpropanoic esters | Pharmaceutical intermediates |
Dehydrohalogenation | Strong base (e.g., KOH) | 2-Methyl-2-propenoic acid | Polymer precursor |
Reduction | LiAlH₄ or NaBH₄ | 3-Bromo-2-methylpropanol | Chiral alcohols |
Table 3: Chemical modifications of 3-bromo-2-methylpropanoic acid and resulting derivatives
Analytical Detection and Characterization
Spectroscopic Identification
Multiple spectroscopic techniques can be employed for the identification and characterization of 3-bromo-2-methylpropanoic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
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Methyl group protons (doublet, ~1.2 ppm)
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Methine proton at C-2 (multiplet, ~2.7-3.0 ppm)
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Methylene protons adjacent to bromine (doublet of doublets, ~3.4-3.6 ppm)
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Carboxylic acid proton (broad singlet, ~10-12 ppm)
¹³C NMR would display signals for:
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Methyl carbon (~15-18 ppm)
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Methylene carbon bearing bromine (~35-40 ppm)
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Methine carbon (~40-45 ppm)
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Carboxyl carbon (~175-180 ppm)
Infrared (IR) Spectroscopy
Key absorption bands would include:
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O-H stretching (broad, ~3000-2500 cm⁻¹)
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C=O stretching (~1700-1720 cm⁻¹)
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C-Br stretching (~550-650 cm⁻¹)
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C-H stretching (~2900-3000 cm⁻¹)
Mass Spectrometry
Mass spectrometry would reveal characteristic fragmentation patterns including:
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Molecular ion peaks at m/z 168 and 166 (reflecting bromine isotopes)
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Loss of bromine (m/z 87)
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Loss of carboxyl group (m/z 121/123)
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Further fragmentation of the carbon skeleton
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation and analysis of 3-bromo-2-methylpropanoic acid and its enantiomers. Chiral stationary phases would be particularly valuable for differentiating between the R and S enantiomers.
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